molecular formula C14H26N6O11S3 B610657 S-Adenosyl-3-methylthiopropylamine sulfate CAS No. 67380-81-8

S-Adenosyl-3-methylthiopropylamine sulfate

Cat. No.: B610657
CAS No.: 67380-81-8
M. Wt: 550.57
InChI Key: NZCXDNATCGDLIE-RGBAOSDGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

S-Adenosyl-3-methylthiopropylamine sulfate: is a naturally occurring compound found in various organisms, including bacteria, plants, and animals. It is a derivative of S-adenosylmethionine, a crucial molecule involved in various biological processes. This compound plays a significant role in biochemical pathways, particularly in the synthesis of polyamines, which are essential for cell growth and differentiation.

Mechanism of Action

Target of Action

S-Adenosyl-3-methylthiopropylamine sulfate, also known as S-Adenosylmethioninamine, is an intermediate metabolite of methionine . It is involved in enzymatic transmethylation reactions and is present in all living organisms . The primary targets of this compound are the enzymes that mediate these transmethylation reactions .

Mode of Action

The compound acts as a methyl donor in enzymatic transmethylation reactions . It interacts with its target enzymes by transferring a methyl group to them, which then gets incorporated into various biomolecules .

Biochemical Pathways

This compound is involved in several biochemical pathways. These include the cysteine and methionine metabolism pathway, the arginine and proline metabolism pathway, and the metabolic pathways of the methionine salvage pathway and polyamine biosynthesis .

Pharmacokinetics

As a metabolite of methionine, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in transmethylation reactions. By donating a methyl group to various biomolecules, it can influence gene expression, protein function, and metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metabolites, the pH of the environment, and the temperature can all affect its stability and activity . .

Biochemical Analysis

Biochemical Properties

S-Adenosyl-3-methylthiopropylamine sulfate plays a vital role in various biochemical processes. It can be applied for studying cellular functions and investigating metabolic pathways. It is involved in the biosynthesis of polyamines including spermidine, spermine, and thermospermine .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyamines including spermidine, spermine, and thermospermine . It interacts with various enzymes and cofactors in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-3-methylthiopropylamine sulfate typically involves the decarboxylation of S-adenosylmethionine. This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase, which converts S-adenosylmethionine to S-adenosyl-3-methylthiopropylamine . The reaction conditions often require a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that naturally produce S-adenosylmethionine. These microorganisms are genetically engineered to overexpress the enzyme S-adenosylmethionine decarboxylase, thereby increasing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-3-methylthiopropylamine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of thiols.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the methylthio group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and aryl halides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: S-Adenosyl-3-methylthiopropylamine sulfate is used as a precursor in the synthesis of polyamines, which are essential for cell growth and differentiation.

Biology: In biological research, this compound is used to study the role of polyamines in cellular processes, including DNA stabilization, protein synthesis, and cell proliferation.

Medicine: In medical research, this compound is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a biochemical reagent in various biochemical assays.

Comparison with Similar Compounds

    S-Adenosylmethionine: A precursor to S-Adenosyl-3-methylthiopropylamine sulfate, involved in methyl group transfers, transsulfuration, and aminopropylation.

    S-Adenosylmethioninamine: Another derivative of S-adenosylmethionine, involved in the biosynthesis of polyamines.

Uniqueness: this compound is unique due to its specific role in the synthesis of polyamines and its involvement in various biochemical pathways. Unlike other similar compounds, it specifically donates a propylamine group, making it crucial for the synthesis of spermidine and spermine .

Properties

CAS No.

67380-81-8

Molecular Formula

C14H26N6O11S3

Molecular Weight

550.57

IUPAC Name

(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate

InChI

InChI=1S/C14H23N6O3S.2H2O4S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20;2*1-5(2,3)4/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18);2*(H2,1,2,3,4)/q+1;;/p-1/t8-,10-,11-,14-,24?;;/m1../s1

InChI Key

NZCXDNATCGDLIE-RGBAOSDGSA-M

SMILES

O[C@@H]([C@H]([C@H](N1C=NC2=C(N=CN=C21)N)O3)O)[C@H]3C[S+](CCCN)C.O=S(O)(O)=O.O=S(O)([O-])=O

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarboxylated S-adenosyl methionine Sulfate;  S-Adenosyl-3-methylthiopropylamine;  S-Adenosyl-L-methionamine;  S-Adenosylmethionamine;  Decarboxylated S-adenosylmethionine.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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